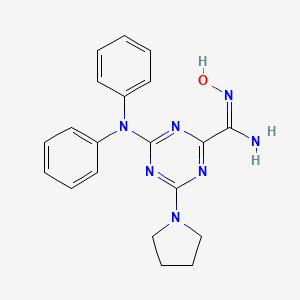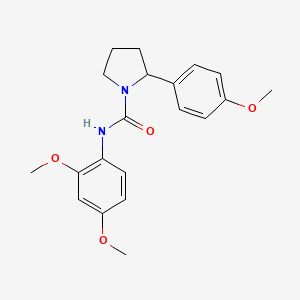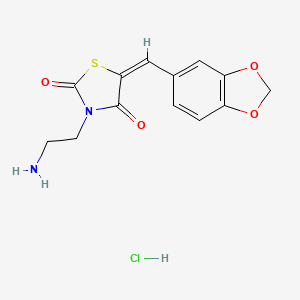![molecular formula C11H10N4O3 B6086363 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086363.png)
5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PHT, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
作用機序
The exact mechanism of action of 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione may exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and angiogenesis. 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high yield and purity. 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the main limitations of using 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione-based diagnostic tools for cancer and other diseases. Another area of interest is the development of 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione-based therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in various diseases.
合成法
The synthesis of 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,4,6-trioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine with hydrazine hydrate in the presence of a catalyst. The yield of this reaction is generally high, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in various in vitro and in vivo models. 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c16-9-8(10(17)14-11(18)13-9)6-12-15-7-4-2-1-3-5-7/h1-6,15H,(H3,13,14,16,17,18)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYFZUPFAGBHPS-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6086284.png)


![N-[4-({[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B6086295.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6086296.png)
![N~3~-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,3-piperidinedicarboxamide](/img/structure/B6086324.png)
![N-(2,5-dimethylphenyl)-2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6086326.png)
![2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6086339.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6086351.png)
![6-chloro-2-(5-methyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6086358.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6086365.png)
![2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6086375.png)

![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086387.png)